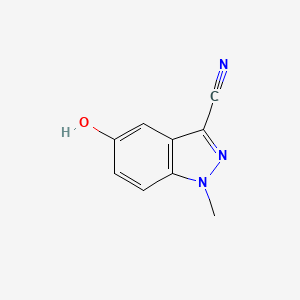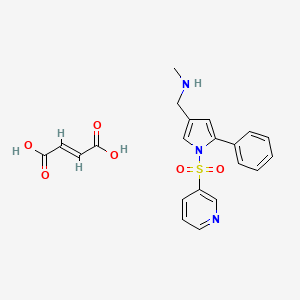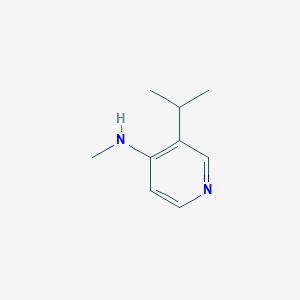
3-Isopropyl-N-methylpyridin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Isopropyl-N-methylpyridin-4-amine, also known as 2-isopropyl-4-methylpyridin-3-amine, is an organic compound with the molecular formula C9H14N2. This compound is characterized by a pyridine ring substituted with an isopropyl group at the 2-position, a methyl group at the 4-position, and an amine group at the 3-position. It is used primarily in the synthesis of pharmaceutical intermediates and has applications in various fields of scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-N-methylpyridin-4-amine can be achieved through several methods. One common approach involves the reaction of 3-chloro-2-isopropylpyridine with methylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the substitution reaction .
Another method involves the use of Suzuki-Miyaura coupling, where a boronic acid derivative of 2-isopropyl-4-methylpyridine is reacted with an amine under palladium catalysis. This method is advantageous due to its mild reaction conditions and high yield .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process may include steps such as distillation and recrystallization to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-Isopropyl-N-methylpyridin-4-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced amine derivatives.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
3-Isopropyl-N-methylpyridin-4-amine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Isopropyl-N-methylpyridin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it acts as an inhibitor of the KRAS G12C protein, which is implicated in various cancers. The compound binds to the active site of the protein, preventing its activation and subsequent signaling pathways that lead to cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Amino-2-isopropyl-4-methylpyridine
- 4-Methyl-2-propan-2-ylpyridin-3-amine
- 3-Pyridinamine, 4-methyl-2-(1-methylethyl)-
Uniqueness
3-Isopropyl-N-methylpyridin-4-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its ability to act as a precursor for KRAS G12C inhibitors sets it apart from other similar compounds, making it valuable in cancer research and drug development .
Propiedades
Fórmula molecular |
C9H14N2 |
|---|---|
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
N-methyl-3-propan-2-ylpyridin-4-amine |
InChI |
InChI=1S/C9H14N2/c1-7(2)8-6-11-5-4-9(8)10-3/h4-7H,1-3H3,(H,10,11) |
Clave InChI |
JATMIUSJTMOXNC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C=CN=C1)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


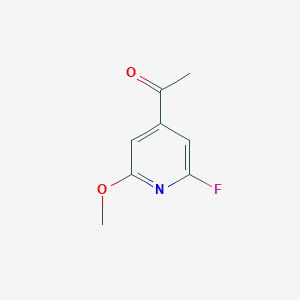
![(3aS,8aS)-2,3,3a,8a-Tetrahydroindeno[1,2-c]pyrrol-8(1H)-one](/img/structure/B12955904.png)


![5-Bromothieno[2,3-b]pyridin-4-ol](/img/structure/B12955926.png)
![N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide;tetrahydrochloride](/img/structure/B12955949.png)

![(R)-3,10-Dibromo-8-chloro-11-(piperidin-4-yl)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine](/img/structure/B12955964.png)
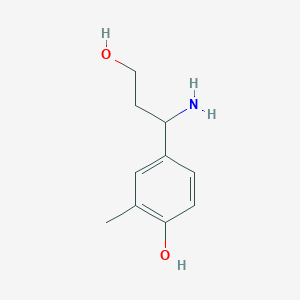
![2-(4-Bromophenyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B12955969.png)
![Furo[3,2-b]pyridin-6-amine](/img/structure/B12955975.png)
![9-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B12955985.png)
